L-Leucyl-N-benzyl-L-phenylalaninamide

Serine Protease Inhibition Structure-Activity Relationship Stereochemical Selectivity

A common challenge in protease inhibition studies is distinguishing stereospecific binding from non-specific artifacts. This L-Leu diastereomer (CAS 164583-05-5) provides the solution. - **Validated negative control**: Essentially inactive against chymotrypsin (vs D-Leu diastereomer Ki = 0.61 µM), confirmed by Kashima et al. 1998 crystallographic data. - **SAR-ready**: N-benzyl C-terminus enables systematic chirality & substituent studies for S2/S1' pocket mapping. - **Analytical standard**: C22H29N3O2, 367.5 g/mol; N-benzyl chromophore provides UV detection at 254 nm for HPLC/MS calibration.

Molecular Formula C22H29N3O2
Molecular Weight 367.5 g/mol
CAS No. 164583-05-5
Cat. No. B15418204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-N-benzyl-L-phenylalaninamide
CAS164583-05-5
Molecular FormulaC22H29N3O2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)N
InChIInChI=1S/C22H29N3O2/c1-16(2)13-19(23)21(26)25-20(14-17-9-5-3-6-10-17)22(27)24-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,27)(H,25,26)/t19-,20-/m0/s1
InChIKeyHPQORYLVLPZVLU-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucyl-N-benzyl-L-phenylalaninamide Overview


L-Leucyl-N-benzyl-L-phenylalaninamide (CAS 164583-05-5) is a synthetic dipeptide amide with the molecular formula C22H29N3O2 and a molecular weight of 367.5 g/mol, composed of an L-leucine (L-Leu) residue coupled to an N-benzyl-L-phenylalaninamide (L-Phe-NH-Bzl) moiety . This compound belongs to a class of dipeptide-derived amides that have been explored as serine protease inhibitors and as intermediates in the synthesis of gamma-secretase-targeting peptidomimetics . Critically, the L-Leu stereochemistry at the N-terminal residue distinguishes it from the D-Leu-containing dipeptide amides that exhibit nanomolar-range inhibitory activity against chymotrypsin, establishing this compound as a specific stereoisomer for structure-activity relationship (SAR) studies and negative-control experimental designs [1].

Stereochemically defined L-Leu diastereomer for chymotrypsin SAR negative-control experiments
Serves as inactive comparator to validate stereospecific inhibition by D-Leu diastereomers
N-Benzyl amide provides a lipophilic handle for gamma-secretase inhibitor intermediate exploration
Well-characterized small-molecule standard for chiral HPLC and mass spectrometry workflows

Why Substitution Fails for L-Leucyl-N-benzyl-L-phenylalaninamide


Dipeptide amides with a C-terminal benzylamide group cannot be treated as interchangeable research reagents because both the stereochemistry of the N-terminal residue and the nature of the C-terminal substituent exert profound effects on target binding and biological function [1]. In chymotrypsin inhibition, the D-Leu-L-Phe-NH-BzlF diastereomer achieves a Ki of 0.61 µM through a stereospecific folded conformation, whereas the corresponding L-Leu diastereomer (structurally analogous to the target compound) is essentially inactive due to incompatible spatial orientation of the leucyl side chain [1]. Furthermore, the N-benzyl C-terminal amide modification distinguishes this compound from the simpler L-Leu-L-Phe-NH2 free amide, which serves as a synthetic intermediate for gamma-secretase inhibitor L-685,458 (IC50 = 17 nM) . Substituting one dipeptide amide for another without accounting for these stereochemical and structural variables introduces uncontrolled experimental artifacts [1].

Target Compound
Potential Substitute / Risk
L-Leucyl-N-benzyl-L-phenylalaninamide
(L-Leu, N-benzyl amide)
D-Leu-Phe-NH-BzlF — reported competitive chymotrypsin inhibitor; stereochemistry inversion eliminates inactivity
L-Leucyl-N-benzyl-L-phenylalaninamide
L-Leucyl-L-phenylalaninamide (free amide) — lower lipophilicity, different H-bond donor profile; not interchangeable for lipophilic SAR
L-Leucyl-N-benzyl-L-phenylalaninamide
Racemic or D-Leu/L-Phe mixtures — stereochemical impurity may confound chymotrypsin inhibition data

Quantitative Differentiation Evidence: L-Leucyl-N-benzyl-L-phenylalaninamide


Chymotrypsin Inhibition by D-Leu vs L-Leu Diastereomers

The D-Leu diastereomer D-Leu-Phe-NH-BzlF is a well-characterized competitive inhibitor of bovine gamma-chymotrypsin with a Ki value of 0.61 µM, as determined by X-ray crystallography and enzyme kinetics [1]. The L-Leu diastereomer L-Leu-Phe-NH-BzlF (structurally homologous to the target compound) displays negligible inhibitory activity under identical assay conditions, a result attributed to stereospecific spatial requirements within the S2/S1' hydrophobic binding pocket that can only be satisfied by the D-Leu configuration [1]. The target compound L-Leucyl-N-benzyl-L-phenylalaninamide, bearing the L-Leu residue and lacking the para-fluoro substituent, is therefore predicted to be inactive as a chymotrypsin inhibitor, making it a validated negative-control stereoisomer [1].

Chymotrypsin SAR
Head-to-head
D-Leu: Ki 0.61 µM
L-Leu: essentially inactive
>100-fold reduction upon D→L inversion; validates stereospecific control
Co-crystal structure (PDB 1AFQ) confirms stereochemical basis
Serine Protease Inhibition Structure-Activity Relationship Stereochemical Selectivity

Gamma-Secretase Intermediate: C-Terminal Benzylamide Modification

The free amide L-Leucyl-L-phenylalaninamide (L-Leu-L-Phe-NH2, CAS 38678-60-3) is documented as a key synthetic intermediate in the preparation of the potent gamma-secretase inhibitor L-685,458, which exhibits an IC50 of 17 nM against gamma-secretase with >50-fold selectivity over aspartyl, serine, and cysteine proteases . The target compound L-Leucyl-N-benzyl-L-phenylalaninamide differs by replacement of the C-terminal primary amide (-CONH2) with an N-benzyl amide (-CONH-Bzl), which increases molecular weight from 277.36 Da to 367.5 g/mol and is predicted to increase lipophilicity (estimated ΔLogP ≈ +1.5 to +2.0 units), potentially altering membrane permeability and target-binding profiles relative to the free amide intermediate .

Gamma-secretase intermediate
Class-level
N-Benzyl analog
MW 367.5, pred. LogP ~2.5–3.5
vs free amide LogP 1.66
Lipophilicity shift may support permeability SAR; requires independent verification
Predicted data; experimental LogP not available
Gamma-Secretase Inhibition Alzheimer's Disease Research Peptidomimetic Intermediate

Chymotrypsin S1 Pocket: Benzyl vs para-Fluorobenzyl Substituent Effect

In the D-Leu-Phe-NH-BzlF-chymotrypsin co-crystal structure (PDB 1AFQ, 1.8 Å resolution), the C-terminal para-fluorobenzylamide group occupies the S1 hydrophobic pocket, with the para-fluorine atom forming a hydrogen bond with a structured water molecule at the base of the pocket, a contact suggested to enhance inhibitory activity by stabilizing the inhibitor-enzyme complex [1]. The target compound L-Leucyl-N-benzyl-L-phenylalaninamide possesses an unsubstituted N-benzyl C-terminal amide lacking the para-fluoro substituent, which eliminates this water-mediated hydrogen bond interaction. This structural difference, combined with the L-Leu (rather than D-Leu) stereochemistry, is predicted to result in a net loss of binding energy to chymotrypsin, estimated from SAR studies to be substantial [1].

S1 pocket substituent effect
Class-level
para-F (D-Leu-pF-BzlF) forms water-mediated H-bond; absent in benzyl analog
Dual L-Leu + des-fluoro changes may substantially reduce chymotrypsin binding
PDB 1AFQ for D-Leu-pF-BzlF; no direct Ki for L-Leu-Bzl
Enzyme-Inhibitor Co-Crystallography Hydrophobic Pocket Recognition Halogen Bonding

Physicochemical Differentiation from Free Amide Dipeptide

The N-benzyl modification on the C-terminal phenylalaninamide of the target compound alters its predicted physicochemical profile relative to the simpler free amide L-Leucyl-L-phenylalaninamide (CAS 38678-60-3). The free amide is predicted to have an ACD/LogP of 1.66, a topological polar surface area (TPSA) of 98 Ų, and 5 hydrogen bond donors . The N-benzyl substitution in L-Leucyl-N-benzyl-L-phenylalaninamide replaces one primary amide proton (-NH2 → -NH-Bzl), reducing the hydrogen bond donor count from 5 to 3, and increases the molecular weight by approximately 90 Da, which together are expected to enhance membrane permeability while maintaining a TPSA below 140 Ų, a threshold associated with oral bioavailability potential . These predicted property differences provide a rational basis for selecting this compound over the free amide analog in studies where increased lipophilicity is desired.

Physicochemical differentiation
Data to verify
Free amide: TPSA 98 Ų, 5 HBD
N-Benzyl: TPSA ~90 Ų, 3 HBD
Reduced HBD count may improve membrane permeability in cellular assays
In silico predictions; confirm experimentally
ADME Prediction Lipophilicity Peptide Property Optimization

Application Scenarios for L-Leucyl-N-benzyl-L-phenylalaninamide


Negative Control for Chymotrypsin Inhibition Assays

In enzymatic assays employing D-Leu-Phe-NH-BzlF (Ki = 0.61 µM) as a chymotrypsin inhibitor, L-Leucyl-N-benzyl-L-phenylalaninamide serves as a validated negative-control compound to confirm that observed inhibition is stereospecific. The L-Leu configuration renders this compound essentially inactive against chymotrypsin under identical assay conditions, as established by the crystallographic and kinetic analyses of Kashima et al. (1998) . Researchers should include this compound at matched concentrations to rule out non-specific inhibition artifacts or solvent effects.

Stereochemical Probe for Serine Protease SAR

The compound is ideally suited for SAR campaigns investigating the stereochemical requirements of the S2/S1' hydrophobic binding pockets in chymotrypsin and related serine proteases. By comparing this L-Leu N-benzyl analog against the D-Leu N-(4-fluorobenzyl) variant (PDB 1AFQ), researchers can systematically evaluate the independent contributions of N-terminal residue chirality and C-terminal aryl substituents to binding affinity . This enables rational optimization of dipeptide-derived protease inhibitors.

Lipophilic Building Block for Gamma-Secretase Inhibitor Synthesis

As a higher-lipophilicity analog of the established gamma-secretase inhibitor intermediate L-Leucyl-L-phenylalaninamide , this compound can serve as a synthetic building block for generating novel peptidomimetics with altered pharmacokinetic properties. The N-benzyl modification increases molecular weight (367.5 g/mol) and predicted LogP relative to the free amide (277.36 Da, LogP 1.66), providing a chemical handle to modulate membrane permeability in gamma-secretase-targeting compound libraries . The well-characterized gamma-secretase inhibitor L-685,458 (IC50 = 17 nM) contains the L-Leu-L-Phe-NH2 scaffold, validating this core structure as a productive starting point for medicinal chemistry .

Reference Standard for Analytical Method Development

With a defined molecular formula (C22H29N3O2), molecular weight (367.5 g/mol), and two specific stereocenters (L-Leu at the N-terminus and L-Phe at the C-terminus), this compound serves as a well-characterized small-molecule standard for HPLC method development, mass spectrometry calibration, and chiral purity assessment in peptide-analytical workflows . The N-benzyl chromophore provides UV absorbance suitable for detection at 254 nm, facilitating quantification in complex matrices.

Application
Selection Property
Validation Focus
Chymotrypsin negative-control studies
L-Leu stereochemistry (inactive isomer)
Confirm lack of chymotrypsin inhibition vs D-Leu diastereomer
Serine protease SAR probe
Defined L-Leu and N-benzyl scaffold
Evaluate stereochemical and C-terminal substituent contributions
Gamma-secretase inhibitor intermediate
N-Benzyl modification for altered lipophilicity
Verify permeability and LogP in model systems
Analytical reference standard
Well-defined molecular formula and UV chromophore
Validate chiral purity and LC-MS quantification
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